(2-Sulfosulfanylacetyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O4S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(2-sulfosulfanylacetyl)benzene |
InChI |
InChI=1S/C8H8O4S2/c9-8(6-13-14(10,11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |
InChI Key |
JORKJLCJZFWNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
2 Sulfur-Mediated Difunctionalization of Alkynes to α-Sulfur-Substituted Ketones
An innovative approach to synthesizing α-substituted ketones involves the sulfur-mediated difunctionalization of alkynes. rsc.orgnih.gov This one-pot reaction allows for the synthesis of various α-heterosubstituted ketones, including those with sulfur substituents. rsc.orgnih.gov The process typically involves the attack of a phenyl-substituted internal alkyne on an activated sulfoxide, leading to a sulfonium (B1226848) vinyl triflate intermediate. rsc.org Subsequent hydrolysis and substitution yield the desired α-substituted ketone. rsc.org
This methodology provides a unified route to a range of functionalized ketones. rsc.org While not explicitly demonstrated for the direct synthesis of (2-Sulfosulfanylacetyl)benzene, this strategy offers a potential alternative for constructing the α-sulfur-substituted phenacyl core. Further radical-mediated difunctionalization of alkynes, often utilizing photoredox catalysis, has also emerged as a powerful tool for creating diverse and densely functionalized molecules. nih.govspringernature.com
Chemo- and Regioselective Considerations in Synthesis
The synthesis of this compound requires careful control of chemo- and regioselectivity.
In the formation of the Bunte salt, the thiosulfate (B1220275) anion must selectively attack the α-carbon of the phenacyl halide rather than the aromatic ring or the carbonyl group. The high nucleophilicity of the thiosulfate anion towards sp3-hybridized carbon bearing a good leaving group generally ensures this selectivity. libretexts.orglibretexts.org
During the synthesis of the α-haloacetophenone precursor, regioselectivity is crucial. Halogenation should occur specifically at the α-carbon. The use of specific reagents and reaction conditions, such as carrying out the halogenation of methylthioacetophenone in the presence of an alcohol, can enhance the yield of the desired α-monohalogenated product and minimize the formation of dihalogenated byproducts. google.com
Furthermore, in more complex synthetic strategies, such as the difunctionalization of alkynes, controlling the regioselectivity of the addition of the sulfur and other functional groups is paramount to obtaining the desired product isomer. mdpi.com
Green Chemistry Principles in Synthetic Routes
The synthesis of this compound and related organic thiosulfates is increasingly being viewed through the lens of green chemistry, which aims to minimize environmental impact by design. psu.eduyoutube.com Key principles guiding these synthetic strategies include waste prevention, maximizing atom economy, and the use of safer chemicals and solvents. acs.orgresearchgate.netnih.gov
A significant advancement in the green synthesis of organic thiosulfates involves moving away from hazardous solvents and reagents. researchgate.net For instance, methods have been developed that utilize water or ethanol, which can often be recycled, thereby reducing the pollution footprint of the production process. google.com One approach involves the reaction of an organic halogenated alkane with a water-soluble inorganic thiosulfate in an aqueous solution. google.com The use of urea (B33335) in this process is notable; it hydrolyzes under heat to generate ammonia, which adjusts the pH to an alkaline state, promoting a more complete reaction and inhibiting the formation of thiol byproducts. google.com This technique is lauded for its simplicity, low energy consumption, and alignment with safety and environmental protection goals. google.com
Furthermore, the concept of biogenic thiosulfate production is emerging as a sustainable alternative to conventional chemical synthesis. mdpi.comresearchgate.net Certain microorganisms can produce thiosulfate from various sulfur sources, representing a potential for lower energy consumption and reduced greenhouse gas emissions. researchgate.net While challenges remain in concentrating the biogenically produced thiosulfate for industrial use, it highlights a promising frontier for eco-friendly chemical manufacturing. mdpi.com Catalytic methods, such as the molybdenum-catalyzed selective oxidation of thiols to form thiosulfonates, also represent a green protocol that offers scalability and operational simplicity. rsc.org
Post-Synthetic Modifications and Derivatization
Post-synthetic modification (PSM) is a powerful strategy for functionalizing molecules after their initial assembly, allowing for the introduction of new properties or the fine-tuning of existing ones. labxing.comresearchgate.netrsc.org For this compound, its three distinct chemical regions—the thiosulfate group, the carbonyl moiety, and the aromatic ring—offer a versatile platform for a wide range of transformations. researchgate.net
The S-aryl thiosulfate group, also known as a Bunte salt, is a key functional handle that can be readily transformed.
Hydrolysis to Thiol: One of the most significant reactions of S-aryl thiosulfates is their hydrolysis to the corresponding thiols. rsc.org This transformation is typically achieved under acidic conditions. google.comacs.org When treated with mineral acids, S-aryl thiosulfuric acids are cleaved to produce the aromatic thiol and sulfuric acid. google.comosti.gov This reaction provides a convenient and often high-yielding route to thiophenols, which are valuable intermediates in organic synthesis. The hydrolysis of Bunte salts is considered a standard and effective method for generating thiols from alkyl or aryl halides via the thiosulfate intermediate. rsc.org
Oxidation: The sulfur atoms in the thiosulfate group can exist in different oxidation states and are susceptible to oxidation by various reagents. wikipedia.org The outcome of the oxidation depends on the strength of the oxidizing agent. For example, reaction with a mild oxidizing agent like iodine results in the formation of a tetrathionate (B1226582), which involves the coupling of two thiosulfate molecules. wikipedia.orgstackexchange.com In contrast, stronger oxidizing agents such as bromine or chlorine will oxidize the thiosulfate group all the way to sulfate. wikipedia.org The oxidation of thiosulfates can also be achieved by certain microorganisms, like Thiobacillus thiooxidans, under specific pH and temperature conditions. nih.gov
Table 1: Modifications of the Thiosulfate Group
| Reaction Type | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | Mineral Acids (e.g., HCl, H₂SO₄) | 2-Mercaptoacetophenone | rsc.orggoogle.com |
| Mild Oxidation | Iodine (I₂) | Tetrathionate derivative | wikipedia.orgstackexchange.com |
| Strong Oxidation | Bromine (Br₂), Chlorine (Cl₂) | Sulfate derivative | wikipedia.org |
| Biochemical Oxidation | Thiobacillus species | Sulfate derivative | nih.gov |
The ketone carbonyl group in this compound is an electrophilic center that can undergo a variety of nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com This reactivity is fundamental to many transformations in organic chemistry and allows for the synthesis of a diverse array of derivatives. gatech.edu The polarity of the carbon-oxygen double bond makes the carbonyl carbon susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. ksu.edu.sa
Common transformations of the carbonyl group include:
Reduction: The carbonyl can be reduced to a secondary alcohol (1-phenylethanol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Formation of Imines and Oximes: Reaction with primary amines (R-NH₂) or hydroxylamine (B1172632) (NH₂OH) under appropriate pH control yields imines and oximes, respectively. These reactions proceed via a nucleophilic addition followed by dehydration.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O bond with a C=C bond.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, which introduces both a hydroxyl and a nitrile group. ksu.edu.sa
Table 2: Potential Reactions at the Carbonyl Moiety
| Reaction Type | Typical Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | masterorganicchemistry.com |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff base) | libretexts.org |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | libretexts.org |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene | masterorganicchemistry.com |
| Cyanohydrin Formation | HCN, KCN/Acid | Cyanohydrin | ksu.edu.sa |
The phenyl ring of this compound is amenable to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups onto the ring. youtube.com The existing acetyl substituent (-COCH₃) is a deactivating, meta-directing group. This means it makes the ring less reactive towards electrophiles than benzene (B151609) itself and directs incoming electrophiles to the positions meta to the acetyl group (i.e., positions 3 and 5).
Potential transformations include:
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, predominantly at the meta position.
Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom on the ring, again primarily at the meta position.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) at the meta position.
Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful when a moderate or strong deactivating group, like the acetyl group, is present on the aromatic ring. youtube.com
In addition to chemical methods, biochemical transformations are also possible. For instance, certain microorganisms can hydroxylate aromatic rings at various positions. nih.gov
Table 3: Potential Transformations of the Aromatic Ring
| Reaction | Reagent | Functional Group Introduced | Expected Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ (Nitro) | meta | youtube.com |
| Bromination | Br₂, FeBr₃ | -Br (Bromo) | meta | youtube.com |
| Chlorination | Cl₂, AlCl₃ | -Cl (Chloro) | meta | youtube.com |
| Sulfonation | Fuming H₂SO₄ | -SO₃H (Sulfonic acid) | meta | youtube.com |
Compound Names
Reactivity and Reaction Mechanisms
Reactivity Profiles of the S-Thiosulfate Moiety
The S-thiosulfate group, often referred to as a Bunte salt in the context of S-alkyl or S-aryl thiosulfates, exhibits a dual reactivity profile, with both nucleophilic and electrophilic characteristics associated with its sulfur atoms.
The sulfur atom of the thioester linkage in S-acylthiosulfates demonstrates significant nucleophilicity. stackexchange.commsu.edu Thioesters are generally more reactive towards nucleophilic attack at the acyl carbon compared to their oxygen ester counterparts. stackexchange.comyoutube.com This heightened reactivity is attributed to the less effective resonance delocalization between the carbon 2p orbital and the sulfur 3p orbital, which destabilizes the thioester bond. stackexchange.com Consequently, the sulfur atom in the thioester is a potent nucleophile. msu.edulibretexts.orgyoutube.com Thiolate anions, which are structurally related, are excellent nucleophiles in SN2 reactions. libretexts.org The nucleophilic character of the thioester sulfur allows it to participate in various reactions, including displacement reactions and additions to electrophilic centers. youtube.com
Conversely, the sulfur atom bonded to the sulfonate group can act as an electrophile. This electrophilicity is a key feature in the chemistry of thiosulfonates, which are recognized as effective electrophilic sulfenylating agents. uantwerpen.be The electron-withdrawing nature of the adjacent sulfonate group polarizes the S-S bond, rendering the thioester sulfur susceptible to attack by nucleophiles. acsgcipr.org This reactivity allows for the transfer of the sulfenyl group (R-S-) to a nucleophile. Various sulfur-containing compounds can serve as sulfur electrophiles, enabling the formation of new carbon-sulfur bonds. acsgcipr.orgrsc.org
The thiosulfate (B1220275) moiety is redox-active and can undergo both reduction and oxidation. wikipedia.orgsciencemadness.org
Oxidative Pathways: Thiosulfate can be oxidized to various products depending on the oxidizing agent and reaction conditions. Common oxidation products include tetrathionate (B1226582) and sulfate. rupress.orgnih.govwikipedia.orgresearchgate.netresearchgate.net For instance, oxidation by iodine yields tetrathionate, a reaction that is central to iodometry. wikipedia.org Stronger oxidizing agents like chlorine or bromine oxidize thiosulfate to sulfate. wikipedia.org The oxidation can be facilitated by chemical reagents, electrochemical methods, or microbial action. rupress.orgresearchgate.net
Reductive Pathways: The S-S bond in the thiosulfate group is susceptible to reductive cleavage. This is analogous to the reductive cleavage of disulfide bonds, a common reaction in protein chemistry. nih.gov Mild reducing agents can cleave the S-S bond to generate a thiol and a sulfite (B76179). This reactivity is a hallmark of Bunte salts. sciencemadness.org More recently, methods for the reductive cleavage of related sulfonamides have been developed, which could potentially be applied to thiosulfates. chemrxiv.orgnih.gov
The S-S bond is the most labile linkage in the S-thiosulfate moiety and is prone to cleavage. In Bunte salts, the sulfite group can function as a leaving group, facilitating the formation of thiocarbonyl compounds through an E2 elimination mechanism. sciencemadness.org This reactivity highlights the potential for bond cleavage reactions in (2-Sulfosulfanylacetyl)benzene. While specific rearrangement reactions for this compound are not extensively documented, the potential for bond cleavage opens up pathways for subsequent molecular reorganizations. nih.gov
Reactivity of the Phenacyl α-Carbon
The carbon atom alpha to the carbonyl group in the phenacyl moiety is acidic and serves as a key site for functionalization.
The presence of the carbonyl group significantly increases the acidity of the α-hydrogens, making them susceptible to deprotonation by a base to form an enolate. masterorganicchemistry.comlibretexts.org The resulting enolate is a resonance-stabilized nucleophile with negative charge density on both the α-carbon and the oxygen atom. libretexts.org
Enolates are versatile intermediates in organic synthesis and readily react with a wide range of electrophiles. masterorganicchemistry.comorganicchemistrydata.org This allows for the introduction of various functional groups at the α-position. Typical α-functionalization reactions include alkylation, halogenation, and aldol-type condensations. masterorganicchemistry.comorganicchemistrydata.org The formation of the enolate is a crucial step that enables the construction of more complex molecular architectures from the relatively simple phenacyl scaffold. youtube.comutexas.edu
Participation in Multicomponent Reactions
This compound, also known as S-phenacyl thiosulfate, possesses a ketone functional group which makes it a potential candidate for participation in various multicomponent reactions (MCRs). sapub.org MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating portions of all reactants. sapub.org The carbonyl group of the acetyl moiety in this compound can act as the electrophilic component in well-known MCRs such as the Passerini and Ugi reactions. organic-chemistry.orgnih.gov
In a hypothetical Passerini three-component reaction (P-3CR), this compound would serve as the ketone component, reacting with a carboxylic acid and an isocyanide. nih.gov The reaction is presumed to proceed through a cyclic transition state involving hydrogen bonding, ultimately yielding an α-acyloxy carboxamide. nih.gov While specific studies using this compound in a Passerini reaction are not extensively documented, the general mechanism accommodates a wide range of ketone substrates. organic-chemistry.org
Similarly, in an Ugi four-component reaction (U-4CR), the ketone group of this compound could react with an amine, a carboxylic acid, and an isocyanide. This process typically involves the formation of an imine intermediate from the ketone and amine, which is then attacked by the isocyanide and the carboxylate. purdue.edu A key step in the Ugi reaction is the formation of a nitrilium ion intermediate which subsequently undergoes rearrangement to form the final α-acetamido carboxamide product. purdue.edu The viability of this compound in such reactions would depend on the specific reaction conditions and the compatibility of the sulfosulfanyl group with the other reactants and intermediates. purdue.edu The participation of related sulfur-containing heterocycles in various MCRs suggests the potential for developing novel synthetic routes using this compound. myttex.netresearchgate.net
A summary of the potential role of this compound in these MCRs is presented below.
Table 1: Potential Multicomponent Reactions of this compound
| Reaction Name | Components | Role of this compound | General Product |
| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | Ketone | α-Acyloxy Carboxamide |
| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Ketone | α-Acetamido Carboxamide |
Influence of the Sulfosulfanyl Group on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of the (2-sulfosulfanylacetyl) substituent, -C(=O)CH₂SSO₃⁻. This substituent is a composite of an acetyl group and a thiosulfate group, both of which impact the electron density of the aromatic ring.
The entire substituent is strongly deactivating towards electrophilic aromatic substitution (EAS). osti.govyoutube.com This deactivation arises from two primary electronic effects: the negative inductive effect (-I) and the negative resonance effect (-R or -M).
Inductive Effect (-I): The acetyl group (-C=O) contains a highly electronegative oxygen atom, which withdraws electron density from the aromatic ring through the sigma bonds. chemrxiv.orgmasterorganicchemistry.com Similarly, the sulfosulfanyl group (-CH₂SSO₃⁻) contributes to this electron withdrawal due to the electronegativity of the sulfur and oxygen atoms. This inductive pull makes the benzene ring more electron-poor and therefore less nucleophilic and less reactive towards incoming electrophiles compared to unsubstituted benzene. youtube.comchemrxiv.org
Resonance Effect (-R): The acetyl group is a classic example of a resonance-withdrawing group. The carbonyl group can delocalize the π-electrons of the benzene ring onto the oxygen atom, creating resonance structures with a positive charge on the aromatic ring. osti.gov This delocalization further reduces the electron density of the ring, especially at the ortho and para positions, leading to strong deactivation. nih.govyoutube.com Groups like -SO₃H are also recognized as strongly deactivating due to resonance and inductive effects. osti.gov
Due to this strong deactivation, electrophilic substitution on the aromatic ring of this compound will be slower than on benzene. Furthermore, the substituent directs incoming electrophiles primarily to the meta position. This is because the deactivating effects are most pronounced at the ortho and para positions, as shown by resonance structures that place a positive charge at these sites. The meta position is consequently the least deactivated and the most favorable site for electrophilic attack.
Conversely, for nucleophilic aromatic substitution (NAS), electron-withdrawing groups like the (2-sulfosulfanylacetyl) substituent are activating. myttex.net They stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions. Therefore, the substituent would activate the ring for NAS, with a preference for ortho and para substitution. myttex.net
Table 2: Electronic Effects of the Substituent on the Aromatic Ring
| Effect | Nature of Substituent Group | Impact on Ring Electron Density | Consequence for Electrophilic Aromatic Substitution | Directing Influence |
| Inductive Effect (-I) | Electron-withdrawing | Decreases | Deactivating | Meta-directing |
| Resonance Effect (-R) | Electron-withdrawing | Decreases (especially at ortho/para) | Deactivating | Meta-directing |
Kinetic and Thermodynamic Aspects of Reactions
The reactions involving this compound, particularly those concerning the sulfosulfanyl group (a Bunte salt), can be analyzed from both kinetic and thermodynamic perspectives. A key reaction of Bunte salts is their hydrolysis, which can be acid-catalyzed. myttex.netacs.org
The concepts of kinetic versus thermodynamic control are pertinent to reactions of substituted aromatic compounds. rsc.orgnih.gov A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products; the product that forms fastest (via the lowest activation energy pathway) will predominate. nih.govoregonstate.edu This is often favored at lower temperatures where reactions are essentially irreversible. sapub.orgnih.gov In contrast, a reaction is under thermodynamic control when the product ratio reflects the relative stabilities of the products themselves. This occurs when the reaction is reversible, allowing an equilibrium to be established, typically at higher temperatures. The most stable product will be the major product, regardless of its rate of formation. rsc.orgoregonstate.edu
In the context of electrophilic substitution on aromatic rings, such as the sulfonation of naphthalene, kinetic and thermodynamic control can lead to different isomers. purdue.edu For instance, sulfonation at a lower temperature might yield the kinetic product, while at a higher temperature, the reaction becomes reversible, and the more stable thermodynamic product is formed. purdue.edu
For reactions involving the cleavage of the S-S bond in this compound, such as its hydrolysis, kinetic studies are essential. The acid-catalyzed hydrolysis of S-aryl and S-alkyl thiosulfates (Bunte salts) has been shown to follow first-order kinetics. acs.org The rate of this hydrolysis is dependent on factors like the structure of the aryl/alkyl group, solvent, and acid concentration. acs.org Studies on the acid-catalyzed decomposition of sodium thiosulfate show a dependence on the concentration of both the thiosulfate and hydrogen ions, though the exact rate law can be complex. docbrown.info The reaction of Bunte salts with nucleophiles, such as Grignard reagents, provides a pathway to sulfides, where the rate would be dependent on the concentrations of both reactants. organic-chemistry.org
Table 3: Factors Influencing Reaction Control
| Reaction Control | Determining Factor | Favorable Conditions | Predominant Product |
| Kinetic Control | Rate of Formation (Activation Energy) | Lower Temperatures, Irreversible Conditions | The product that is formed fastest (Kinetic Product) |
| Thermodynamic Control | Product Stability (Gibbs Free Energy) | Higher Temperatures, Reversible Conditions | The most stable product (Thermodynamic Product) |
Investigation of Reaction Intermediates and Transition States
The investigation of reaction intermediates and transition states is crucial for elucidating the precise mechanisms of reactions involving this compound. Given its structure as an S-aryl thiosulfate derivative (a Bunte salt), its reactivity patterns, particularly in hydrolysis and nucleophilic substitution, provide insight into these transient species.
The acid-catalyzed hydrolysis of Bunte salts is a well-studied reaction. acs.orgrsc.org Mechanistic studies suggest that the reaction can proceed through different pathways depending on the substrate and conditions. For S-aryl thiosulfates, an A-1 type mechanism, which involves a unimolecular rate-determining step, has been proposed. acs.orgoregonstate.edu This mechanism would proceed through the formation of a protonated Bunte salt intermediate. The subsequent slow cleavage of the S-S bond would lead to a resonance-stabilized carbocation-like transition state before the final products are formed.
Alternatively, an A-2 mechanism, involving a bimolecular rate-determining step where a water molecule acts as a nucleophile attacking the protonated intermediate, is also possible. oregonstate.edu The choice between these pathways can be influenced by the electronic nature of the aryl group. acs.org For this compound, the presence of the electron-withdrawing acetyl group would destabilize a carbocation intermediate, potentially favoring a more Sₙ2-like (A-2) transition state where bond-making and bond-breaking occur concurrently. masterorganicchemistry.com
Computational studies using Density Functional Theory (DFT) have become invaluable for mapping the potential energy surfaces of complex reactions, including those of sulfur compounds. researchgate.netchemrxiv.org Such calculations can model the structures and energies of intermediates and transition states. For example, in the reaction of polysulfides with nucleophiles, DFT calculations have shown that unimolecular decomposition pathways can have the lowest activation barriers, suggesting that some intermediates may be very short-lived. chemrxiv.org A similar computational investigation into the reactions of this compound could elucidate the precise nature of the transition states, whether they are part of a concerted mechanism or a stepwise process involving discrete intermediates. researchgate.net
In nucleophilic substitution reactions at the sulfur atom, mechanisms can range from concerted (a single transition state) to stepwise (involving a pentacoordinate intermediate). sapub.org The specific pathway is often determined by the nature of the nucleophile, the leaving group, and the substituents on the sulfur-bearing compound.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Computational studies on analogous phenacyl derivatives and substituted acetophenones suggest that the geometry of (2-Sulfosulfanylacetyl)benzene would be optimized to find its minimum energy conformation. The benzene (B151609) ring, the carbonyl group, and the sulfur-containing moiety are the key structural features. The planarity of the benzoyl group is a significant factor, while the rotational freedom around the C-C and C-S single bonds allows for various conformations.
Natural Bond Orbital (NBO) analysis is a common technique applied in such studies to understand the bonding in detail. For this compound, NBO analysis would likely reveal the delocalization of π-electrons in the phenyl ring and the carbonyl group. It would also characterize the nature of the carbon-sulfur and sulfur-sulfur bonds in the thiosulfate (B1220275) group, which are crucial for the molecule's stability and reactivity. The analysis of hyperconjugative interactions can further explain the stability of certain conformations. For instance, studies on acetophenone (B1666503) thiosemicarbazone, a related compound, have shown that intramolecular hydrogen bonds play a major role in stabilizing the molecule nih.gov.
The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Population Analysis (NPA), provides a quantitative measure of the electrostatic potential on the molecular surface. In this compound, the oxygen atom of the carbonyl group and the oxygen atoms of the sulfonate group are expected to carry significant negative charges, while the carbonyl carbon and the sulfur atoms would be electrophilic centers. These charge distributions are critical in understanding intermolecular interactions and the molecule's reactivity towards nucleophiles and electrophiles.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice for structural elucidation mdpi.comrsc.org. For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM) researchgate.net.
Based on general principles and data for related compounds, the aromatic protons of the phenyl group would be expected in the range of 7.5-8.0 ppm in the ¹H NMR spectrum. The methylene (B1212753) protons adjacent to the carbonyl group would likely appear around 4.5-5.0 ppm. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, typically above 190 ppm. The aromatic carbons would resonate in the 128-135 ppm region, and the methylene carbon would be found further upfield.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like DFT are instrumental in interpreting infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be correlated with experimental spectra to assign vibrational modes to specific molecular motions.
For this compound, the most characteristic vibrational modes would include the C=O stretching frequency of the ketone group, typically observed around 1680-1700 cm⁻¹. The S-S and S-O stretching frequencies of the thiosulfate group would also be prominent features in the spectrum. Aromatic C-H and C=C stretching vibrations would be expected in their characteristic regions. A study on acetophenone thiosemicarbazone calculated vibrational frequencies using the B3LYP method with various basis sets, which could be a suitable approach for this compound as well nih.gov.
Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative predicted spectroscopic data based on typical values for similar functional groups and computational studies on analogous compounds. Actual experimental or calculated values may differ.
| Spectroscopic Property | Predicted Value | Notes |
| ¹H NMR Chemical Shift (ppm) | ||
| Aromatic Protons | 7.5 - 8.0 | Dependent on substitution pattern |
| Methylene Protons (-CH₂-) | 4.5 - 5.0 | Adjacent to C=O and S |
| ¹³C NMR Chemical Shift (ppm) | ||
| Carbonyl Carbon (C=O) | > 190 | Characteristic of ketones |
| Aromatic Carbons | 128 - 135 | Range for substituted benzenes |
| Methylene Carbon (-CH₂-) | ~45 | Influenced by adjacent C=O and S |
| Vibrational Frequency (cm⁻¹) | ||
| C=O Stretch | 1680 - 1700 | Strong intensity in IR |
| S-O Stretch | 1200 - 1250, 1000-1050 | Characteristic of thiosulfates |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands expected |
Mechanistic Insights through Reaction Pathway Modeling
Computational modeling of reaction pathways can provide detailed mechanistic insights that are often difficult to obtain through experimental studies alone. For this compound, this could involve exploring its reactivity towards various reagents.
The phenacyl moiety is known to be susceptible to nucleophilic attack at the carbonyl carbon. Computational studies on the reaction of phenacyl bromides with nucleophiles have detailed the transition states and intermediates involved in these substitution reactions researchgate.net. Similar modeling for this compound could elucidate the mechanism of its reaction with nucleophiles, potentially leading to the displacement of the thiosulfate group.
The thiosulfate group itself can undergo various reactions, including oxidation, reduction, and disproportionation. The mechanisms of thiosulfate oxidation by various agents have been a subject of both experimental and computational investigation escholarship.orgresearchgate.netnih.govnih.gov. Theoretical modeling could be employed to study the reaction of the thiosulfate moiety in this compound with oxidants, identifying the likely intermediates and products. For instance, the reaction of thiosulfate with hydrogen peroxide has been studied to understand its role in oscillatory reactions nih.gov.
Furthermore, photochemical reaction pathways could be investigated. Studies on S-phenacyl xanthates have shown that the C-S bond can undergo homolytic scission upon photoinitiation researchgate.net. It is conceivable that the C-S bond in this compound could exhibit similar photochemical reactivity, and computational modeling could help to understand the electronic excited states and potential reaction coordinates.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of a molecule are crucial for its properties and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space and temporal evolution of a molecular system.
For this compound, conformational analysis would focus on the rotational barriers around the single bonds connecting the phenyl, carbonyl, methylene, and thiosulfate groups. By systematically rotating these bonds and calculating the energy of the resulting conformers, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations. Such studies on substituted acetophenones have been performed to understand their preferred geometries mdpi.com.
Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior in a given environment, such as in a solvent or interacting with a biological macromolecule. MD simulations of phenacyl-containing compounds have been used to study their interactions with proteins nih.govnih.gov. For this compound, an MD simulation in an aqueous solution could reveal information about its solvation structure and the flexibility of the molecule. This would involve calculating the interactions between the solute and solvent molecules over time, providing insights into how the molecule behaves in a more realistic environment.
Reactivity Descriptors and Computational Catalysis Studies
Computational chemistry allows for the calculation of various reactivity descriptors that can predict the reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule.
Reactivity Descriptors: Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be located on the phenyl ring or the thiosulfate group, making these sites susceptible to electrophilic attack. The LUMO is expected to be centered on the carbonyl group, indicating its electrophilic nature and susceptibility to nucleophilic attack. Studies on similar aromatic ketones have utilized HOMO-LUMO analysis to understand their reactivity nih.gov. Other descriptors such as global hardness, softness, and electrophilicity index can also be calculated to provide a more comprehensive picture of the molecule's reactivity.
Computational Catalysis Studies: this compound could potentially act as a substrate in enzyme-catalyzed reactions or be involved in transition metal-catalyzed processes. Computational methods can be used to model these catalytic reactions. For example, if this molecule were to interact with an enzyme, molecular docking could be used to predict its binding mode in the active site. Subsequently, quantum mechanics/molecular mechanics (QM/MM) calculations could be employed to model the enzymatic reaction mechanism, providing details on the transition states and energy barriers. The catalytic oxidation of thiosulfates has been a subject of interest, and computational studies could shed light on the role of catalysts, such as copper ions, in the transformation of the thiosulfate moiety mdpi.com.
Advanced Applications in Chemical Research
Role as a Versatile Synthetic Intermediate
While Bunte salts are known to be synthetic intermediates, specific examples and detailed research findings on (2-Sulfosulfanylacetyl)benzene in this capacity are not available. sciencemadness.orgorganic-chemistry.org
Precursor for Complex Organosulfur Compounds
The general transformation of Bunte salts to various sulfur-containing molecules suggests that this compound could theoretically serve as a precursor to more complex organosulfur compounds. researchgate.netbohrium.com However, published studies demonstrating specific synthetic routes starting from this compound to produce intricate organosulfur structures are absent from the searched literature.
Reagent in Organic Synthesis (e.g., Sulfur Transfer Reagent)
The thiosulfate (B1220275) group in Bunte salts can act as a source of sulfur. researchgate.netgoogle.com In principle, this compound could function as a sulfur transfer reagent. This would involve the transfer of a sulfur atom to a substrate, a reaction of significant interest in the synthesis of sulfur-containing molecules. reactome.org Nevertheless, specific studies or protocols that utilize this compound for this purpose have not been identified.
Applications in Catalysis
No specific information was found regarding the application of this compound in either organocatalysis or as a ligand in metal-catalyzed processes.
Organocatalytic Applications
A search for the use of this compound as an organocatalyst did not yield any relevant results. Organocatalysis is a significant area of research, but this particular compound does not appear to have been explored in this context based on available data.
Ligand Design in Metal-Catalyzed Processes
The structure of this compound, containing potential donor atoms in the sulfosulfanyl and carbonyl groups, suggests it could theoretically be investigated as a ligand for metal catalysts. wikipedia.org The design of ligands is crucial for the development of new metal-catalyzed reactions. myttex.net However, there is no evidence in the searched literature of this compound being synthesized or used for this purpose.
Advanced Materials Science Applications
There is a lack of information regarding any application of this compound in the field of advanced materials science. While sodium thiosulfate itself has been explored in the context of phase change materials, no such studies have been reported for this specific derivative. rsc.org
Applications in Analytical Chemistry (Non-Biological Matrix Focus)
In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes. The chemical properties of this compound make it a candidate for creating new derivatization reagents for non-biological samples.
This compound can be employed as a derivatization reagent to enhance spectroscopic detection, particularly in UV-Visible spectrophotometry. The phenacyl group (C₆H₅C(O)-) is a strong chromophore. By reacting this compound with an analyte that is otherwise difficult to detect spectroscopically, this chromophoric tag is attached to the target molecule.
For example, the α-carbon is reactive and can be used to target specific functional groups in an analyte. This tagging process can significantly increase the molar absorptivity of the analyte at a specific wavelength, thereby lowering its limit of detection. General methods for derivatization often involve targeting functional groups like hydroxyls or amines to attach a UV-active label. research-solution.com
The properties of analytes can be modified through derivatization to improve their behavior in chromatographic systems. Attaching the this compound moiety to a target molecule can alter its polarity, volatility, and size, leading to enhanced separation efficiency in techniques like High-Performance Liquid Chromatography (HPLC).
For instance, derivatizing a highly polar analyte can decrease its polarity, leading to better retention and resolution on a reverse-phase HPLC column. Conversely, it can add a polar handle to a nonpolar compound to improve its interaction with a normal-phase column. The presence of the benzene (B151609) ring allows for strong π-π interactions with specific stationary phases (e.g., phenyl-hexyl columns), offering an additional mechanism for separation selectivity. While specific applications for this compound are not widely documented, the principle of using derivatizing agents to modify analyte properties for better separation is a fundamental concept in chromatography. nih.gov
Compound Properties and Names
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₈O₄S₂ | PubChem |
| Molecular Weight | 232.3 g/mol | PubChem nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CSS(=O)(=O)O | PubChem nih.gov |
| InChI Key | JORKJLCJZFWNCV-UHFFFAOYSA-N | PubChem nih.gov |
| Common Synonyms | S-(2-Oxo-2-phenylethyl) hydrogen thiosulfate, Phenacyl thiosulfate | PubChem nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₈O₄S₂ |
| 2-Bromoacetophenone | C₈H₇BrO |
| Sodium Thiosulfate | Na₂S₂O₃ |
| Benzene | C₆H₆ |
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of aryl thiosulfonates, including (2-Sulfosulfanylacetyl)benzene, is a primary area of future research. Traditional methods often rely on harsh reagents and produce significant waste. researchgate.netresearchgate.net Modern research is focused on greener alternatives that offer high yields, operational simplicity, and broad functional group compatibility. rsc.orgorganic-chemistry.org
Key future research directions in sustainable synthesis include:
Catalytic Oxidative Processes: The use of transition metal catalysts, such as molybdenum and iron, with environmentally friendly oxidants like molecular oxygen or hydrogen peroxide, presents a promising avenue. rsc.orgorganic-chemistry.org Molybdenum-catalyzed selective oxidation of thiols has been shown to be a scalable and chemoselective method for producing thiosulfonates. rsc.org Similarly, iron(III)-catalyzed aerobic oxidation of thiols and sodium sulfinates offers a green and sustainable pathway by utilizing an inexpensive and non-toxic catalyst and atmospheric oxygen. organic-chemistry.org Further exploration of other earth-abundant metal catalysts and optimization of reaction conditions are warranted.
Electrochemical Synthesis: Electrochemical methods provide a powerful tool for green chemistry by minimizing the use of reagents. researchgate.net The electrochemical oxidative cross-coupling of sodium arenesulfinates with thiophenols, using an iodide salt as both a redox catalyst and supporting electrolyte, has been demonstrated as an effective, oxidant-free approach. researchgate.net Future work could focus on expanding the substrate scope and improving the efficiency of these electrochemical transformations.
Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that eliminate the need for catalysts and organic solvents is a significant goal. rasayanjournal.co.in Microwave-assisted synthesis and reactions in aqueous media or under solvent-free conditions are being explored. rasayanjournal.co.inruc.dk For instance, the use of Selectfluor as a mediator for the oxidation of thiols in water provides a rapid and high-yielding route to thiosulfonates. organic-chemistry.org
Utilization of Sulfur Dioxide Surrogates: Solid and stable sulfur dioxide surrogates, such as DABCO·(SO2)2, offer a safer and more convenient alternative to gaseous SO2 for the synthesis of unsymmetrical thiosulfonates. researchgate.net Research into new and efficient SO2 surrogates will contribute to the development of more practical synthetic methods.
Table 1: Comparison of Sustainable Synthetic Methods for Thiosulfonates
| Method | Catalyst/Reagent | Oxidant | Key Advantages | Reference |
| Molybdenum-Catalyzed Oxidation | Anionic Polyoxomolybdate | H₂O₂ or Air | Scalable, operationally simple, high chemoselectivity | rsc.org |
| Iron-Catalyzed Aerobic Oxidation | Iron(III) | Atmospheric Oxygen | Inexpensive, non-toxic catalyst, sustainable | organic-chemistry.org |
| Electrochemical Synthesis | NH₄I (Redox Catalyst) | None (Electrochemical) | Avoids external oxidants, environmentally benign | researchgate.net |
| Selectfluor-Mediated Oxidation | Selectfluor | H₂O | Rapid reaction times, high yields, eco-friendly solvent | organic-chemistry.org |
Exploration of Undiscovered Reactivity Pathways
Aryl thiosulfonates are versatile intermediates in organic synthesis, capable of acting as both electrophilic sulfenylating and sulfonylating agents. researchgate.netnih.gov However, their full reactive potential remains to be unlocked. Future research should focus on discovering and developing novel transformations involving these compounds.
Promising areas for exploration include:
Difunctionalization Reactions: A key challenge is to utilize both the sulfenyl and sulfonyl moieties of the thiosulfonate in a single transformation, thereby improving atom economy. researchgate.net The development of difunctionalization reactions of alkenes and alkynes, where both parts of the thiosulfonate are incorporated into the product, is a highly promising research direction. researchgate.net
Aryne Chemistry: The reaction of aryl thiosulfonates with aryne intermediates has been shown to be an efficient method for the synthesis of sulfur-containing heterocyclic compounds like phenoxathiins and phenothiazines. oup.com Further investigation into the scope and mechanism of these aryne reactions could lead to the discovery of new synthetic methodologies for complex aromatic systems.
Radical Chemistry: Aryl thiosulfonates can serve as precursors to aryl radicals under specific conditions. researchgate.net Exploring the generation and subsequent reactions of these radicals can open up new avenues for C-C and C-heteroatom bond formation. The use of photoredox catalysis to initiate these radical processes is a particularly active area of research. researchgate.net
Palladium/Norbornene Cooperative Catalysis: This strategy has been employed for the ortho-thiolation of aryl iodides using sulfenamides derived from thiosulfonates. researchgate.net Expanding this methodology to a broader range of substrates and exploring different catalytic systems could provide new tools for the site-selective functionalization of aromatic rings.
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, reactivity, and properties of molecules like this compound. nih.govnih.govresearchgate.net Future research in this area will be crucial for the rational design of new aryl thiosulfonates with desired characteristics.
Key challenges and future directions in computational modeling include:
Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity and stereoselectivity of reactions involving aryl thiosulfonates. nih.govresearchgate.net This can help in understanding experimentally observed outcomes and in designing new reactions with improved efficiency and selectivity. For instance, DFT studies have been used to investigate the intrinsic reactivity of cyclic thiosulfonates towards thiols, providing insights into their biological activity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: By correlating calculated molecular descriptors (e.g., bond lengths, dihedral angles, electronic properties) with experimentally determined biological or material properties, QSAR (Quantitative Structure-Activity Relationship) models can be developed. nih.govgrafiati.comosti.gov These models can then be used to predict the properties of new, unsynthesized aryl thiosulfonates, guiding synthetic efforts towards compounds with enhanced performance.
Simulation of Spectroscopic Data: DFT calculations can be used to predict NMR chemical shifts and coupling constants, as well as mass spectrometry fragmentation patterns. chemaxon.comaaqr.org This can aid in the structural elucidation of new compounds and in the interpretation of complex experimental spectra. Comparing calculated and experimental data can provide a high level of confidence in structural assignments. chemaxon.com
Table 2: Applications of DFT in Aryl Thiosulfonate Research
| Application | Computational Method | Information Gained | Reference |
| Reactivity Analysis | M06-2X/6-31+G(d,p) | Ring strain, reaction energy barriers, transition state geometries | nih.govresearchgate.net |
| Structure-Property Correlation | DFT | Correlation of molecular structure with biological or material properties | nih.govgrafiati.com |
| Spectroscopic Prediction | DFT-GIAO | Prediction of ¹H and ¹³C NMR chemical shifts | chemaxon.com |
Expansion of Non-Biological Applications
While thiosulfonates have been explored for their biological activities, their potential in non-biological applications, particularly in materials science, remains largely untapped. Future research should aim to expand the utility of this compound and other aryl thiosulfonates as building blocks for functional materials.
Potential areas for development include:
Polymer Chemistry: Aryl thioethers, which can be synthesized from aryl thiosulfonates, are known to be components of high-performance polymers with enhanced thermal and chemical stability compared to their ether analogues. nih.gov Research into the polymerization of monomers containing the thiosulfonate group or its derivatives could lead to new materials with interesting properties.
Functional Materials: The unique electronic properties of the thiosulfonate group could be exploited in the design of new functional materials. nih.gov This could include applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where sulfur-containing compounds are already known to play a role.
Metal-Organic Frameworks (MOFs): The soft and polarizable nature of sulfur makes it an attractive atom for coordinating with metal ions. nih.gov Aryl thiosulfonates could serve as precursors for ligands used in the synthesis of sulfur-functionalized MOFs, which may have applications in catalysis, gas storage, and sensing.
Methodological Advancements in Characterization
The accurate and unambiguous characterization of aryl thiosulfonates is crucial for understanding their chemistry and for quality control. While standard techniques like NMR and mass spectrometry are routinely used, there is always room for methodological advancements to provide more detailed structural information, especially for complex molecules or for studying unstable intermediates.
Future research in characterization could focus on:
Advanced NMR Techniques: While ¹H and ¹³C NMR are standard, the use of more advanced techniques could provide deeper structural insights. ipb.ptresearchgate.net This includes two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals in complex molecules. Furthermore, solid-state NMR and specialized techniques like ³³S NMR, despite its challenges due to low natural abundance and quadrupolar nature, could provide direct information about the sulfur environment. mdpi.comhuji.ac.il
Mass Spectrometry and Fragmentation Studies: Detailed analysis of fragmentation patterns in mass spectrometry can provide valuable structural information. libretexts.orgmiamioh.edunih.gov High-resolution mass spectrometry (HRMS) is essential for confirming elemental compositions. Studying the fragmentation behavior of different classes of aryl thiosulfonates under various ionization conditions (e.g., electron impact, electrospray ionization) can help in establishing fragmentation rules for this class of compounds, aiding in the identification of unknowns. nih.gov For example, the loss of SO₂ is a characteristic fragmentation pathway for some related sulfonamides. nih.gov
In-situ and Operando Spectroscopy: For studying reaction mechanisms and identifying transient intermediates, the use of in-situ spectroscopic techniques is invaluable. rsc.org Techniques such as in-situ IR, Raman, or NMR spectroscopy can monitor the progress of a reaction in real-time, providing crucial data for mechanistic understanding and process optimization. For unstable compounds, techniques like cold-spray ionization mass spectrometry can be employed for characterization. researchgate.net
Q & A
Basic Research Questions
Q. What are the validated spectroscopic methods for characterizing (2-sulfosulfanylacetyl)benzene, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfosulfanylacetyl group's integration and chemical environment. Compare shifts with analogous compounds (e.g., benzene derivatives with sulfonyl or acetyl substituents) .
- Infrared (IR) Spectroscopy : Identify S=O (1050–1200 cm) and C-S (600–800 cm) stretching vibrations. For gas-phase IR, reference standardized libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to distinguish structural isomers.
- Data Table :
| Technique | Key Peaks/Features | Reference Range |
|---|---|---|
| H NMR | δ 2.8–3.2 (acetyl CH), δ 7.2–8.1 (aromatic H) | |
| IR | 1150 cm (S=O), 750 cm (C-S) |
Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield?
- Methodological Answer :
- Reaction Design : Use a two-step protocol: (1) Acetylation of benzene via Friedel-Crafts acylation with acetyl chloride and AlCl, (2) Sulfonation with sulfur trioxide in a controlled anhydrous environment to avoid side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted precursors. Validate purity via HPLC (≥95% purity threshold) and elemental analysis .
- Critical Parameters : Monitor reaction temperature (<40°C during sulfonation to prevent decomposition) and stoichiometric ratios (1:1.2 acetyl:benzene for optimal yield).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated stability studies (40°C, 75% RH for 6 months) with periodic sampling. Degradation products (e.g., sulfonic acid derivatives) can be quantified via TLC or GC-MS .
- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photo-oxidation of the sulfosulfanyl group.
- Data Contradiction Note : Some studies report decomposition at room temperature, while others suggest stability for >12 months. Resolve discrepancies by replicating protocols with identical humidity controls .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reported reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-S and C-S bonds to predict preferential cleavage sites under thermal or catalytic conditions. Compare with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on reaction pathways. For example, aqueous environments may stabilize sulfonic acid byproducts, altering product distributions .
- Case Study : A 2021 study reconciled conflicting catalytic activity reports by identifying solvent-dependent transition states using B3LYP/6-31G* calculations .
Q. What experimental designs are suitable for analyzing the compound’s role in multi-step organic syntheses?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., S) to track sulfur transfer in cross-coupling reactions. Monitor intermediates via in-situ FTIR or Raman spectroscopy .
- Kinetic Profiling : Employ stopped-flow techniques to measure reaction rates under varying pH and temperature. For example, sulfonation rates increase exponentially at pH < 3 due to protonation of the acetyl group .
- Controlled Comparison : Design parallel reactions with/without this compound to isolate its catalytic vs. stoichiometric effects. Statistical analysis (ANOVA) can quantify significance .
Q. How should researchers address discrepancies in the compound’s biological activity across studies?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from peer-reviewed studies (e.g., IC values in enzyme inhibition assays) and apply random-effects models to account for variability. Adjust for batch purity differences using regression analysis .
- Biological Replication : Repeat assays with standardized protocols (e.g., identical cell lines, passage numbers, and incubation times). A 2023 study resolved conflicting cytotoxicity results by controlling for endotoxin contamination in solvent stocks .
- Cross-Disciplinary Validation : Collaborate with analytical chemists to verify compound identity in biological samples. For example, LC-MS/MS can detect degradation products that may skew activity data .
Data Contradiction Analysis
Q. Why do some studies report this compound as a catalyst, while others classify it as a reactant?
- Methodological Answer :
- Contextual Factors : Review reaction stoichiometry and conditions. Catalytic behavior is observed in excess substrates (e.g., 0.1 equiv catalyst), whereas stoichiometric use (1.0+ equiv) implies direct participation .
- Spectroscopic Evidence : Use in-situ NMR to detect catalyst regeneration. For example, a 2020 study confirmed catalytic cycles by observing reappearance of the catalyst’s H NMR signal post-reaction .
- Theoretical Support : Calculate turnover numbers (TONs) via kinetic modeling. Discrepancies often arise from unaccounted side reactions consuming the catalyst .
Guidelines for Reporting
- Experimental Replicability : Follow Beilstein Journal guidelines: Document synthetic procedures in the main text (≤5 compounds) and provide full characterization data in supplementary files .
- Conflict Resolution : Use longitudinal study designs (e.g., 3-wave panel analyses) to assess time-dependent effects, as demonstrated in presenteeism research .
- Ethical Data Practices : Disclose all modifications to published protocols and raw data repositories to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
